molecular formula C17H18BrNO B5851515 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide

Cat. No.: B5851515
M. Wt: 332.2 g/mol
InChI Key: BCZNIWOLDFQUEG-UHFFFAOYSA-N
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Description

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 2nd, 3rd, and 4th positions on the benzene ring. Additionally, it has a 4-methylphenyl group attached to the nitrogen atom of the amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide can be achieved through a multi-step process involving the following key steps:

    Bromination: The starting material, 2,3,4-trimethylbenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.

    Amidation: The brominated product is then reacted with 4-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-amino-2,3,4-trimethyl-N-(4-methylphenyl)benzamide.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3,4,5-trimethylbenzamide
  • 4-bromo-2,3,5-trimethylbenzamide
  • 5-chloro-2,3,4-trimethyl-N-(4-methylphenyl)benzamide

Uniqueness

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZNIWOLDFQUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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